molecular formula C4H7KOS2 B7783143 potassium;propoxymethanedithioate

potassium;propoxymethanedithioate

Cat. No.: B7783143
M. Wt: 174.3 g/mol
InChI Key: NZUFLKMNMAHESJ-UHFFFAOYSA-M
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Description

Compound “potassium;propoxymethanedithioate” is a chemical entity registered in the PubChem database It is known for its unique properties and applications in various scientific fields

Scientific Research Applications

Compound “potassium;propoxymethanedithioate” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a diagnostic tool.

    Industry: In industrial applications, compound “this compound” is utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “potassium;propoxymethanedithioate” involves specific reaction conditions and reagents. The exact synthetic route can vary depending on the desired purity and yield. Typically, the synthesis involves multiple steps, including the preparation of intermediate compounds, followed by purification processes such as recrystallization or chromatography.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up to meet demand. This involves optimizing reaction conditions to ensure high yield and purity. Industrial production may also incorporate continuous flow processes and automated systems to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: Compound “potassium;propoxymethanedithioate” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific functional groups within the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize compound “this compound.”

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of compound “potassium;propoxymethanedithioate” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which the compound exerts its effects.

Comparison with Similar Compounds

  • Compound “CID 2632”
  • Compound “CID 6540461”
  • Compound “CID 5362065”
  • Compound “CID 5479530”

These compounds share certain structural similarities with “potassium;propoxymethanedithioate” but may differ in specific functional groups or overall molecular architecture, highlighting the uniqueness of “this compound.”

Properties

IUPAC Name

potassium;propoxymethanedithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8OS2.K/c1-2-3-5-4(6)7;/h2-3H2,1H3,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUFLKMNMAHESJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=S)[S-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=S)[S-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7KOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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